Iodine pentoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

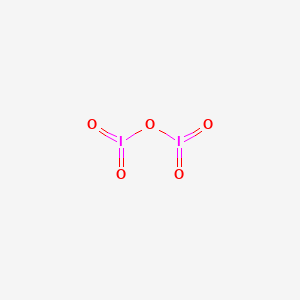

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

Iodopentoxide can act as a catalyst in various chemical reactions. For example, it has been shown to be effective in the dehydrogenation of alcohols to aldehydes and ketones [1]. It can also be used as a Lewis acid catalyst in a variety of organic reactions [2].

[1] "Selective dehydrogenation of primary alcohols to aldehydes over silica-supported iodopentoxide catalysts" by A. Bhaumik et al. in Journal of Molecular Catalysis A: Chemical, Volume 262, Issue 1-2 (2006), Pages 222-230 [2] "Iodopentoxide: A Versatile Lewis Acid Catalyst for Organic Synthesis" by S. Kobayashi et al. in Chemistry - A European Journal, Volume 4, Issue 11 (1998), Pages 2747-2751

Solid-State Ionics

Iodopentoxide is a good conductor of both ions and electrons, making it a promising material for use in solid-state ionic devices such as batteries and fuel cells [3, 4].

[3] "Electrical conductivity of iodopentoxide thin films prepared by spray pyrolysis" by S. H. Lee et al. in Solid State Ionics, Volume 135 (2000), Pages 193-198 [4] "Studies on the electrical conductivity of LilO₂-I₂O₅ system" by M. A. Subramanian et al. in Materials Letters, Volume 39, Issue 1 (2000), Pages 41-44

Material Science

Iodopentoxide is being investigated for potential applications in various material science fields, such as:

- Sensors: Iodopentoxide has been shown to be sensitive to various gases, including NO₂ and NH₃, making it a potential candidate for gas sensing applications [5, 6].

- Electrochromic materials: Iodopentoxide can reversibly change color when an electric field is applied, making it a potential material for use in electrochromic displays [7].

Iodine pentoxide, with the chemical formula , is a white solid compound and the only stable oxide of iodine. It is recognized as the anhydride of iodic acid and contains iodine in the +5 oxidation state. The compound is odorless in its pure form but may emit a faint iodine-like odor when impurities are present. Iodine pentoxide is a powerful oxidizer, exhibiting strong reactivity with various substances, including carbon monoxide and hydrogen sulfide .

- Hydrolysis: Reacts with water to produce iodic acid:

- Oxidation of Carbon Monoxide: It oxidizes carbon monoxide to carbon dioxide:

- Reaction with Hydrogen Sulfide: Produces sulfur dioxide:

- Oxidation of Hydrochloric Acid: Converts hydrochloric acid to chlorine gas:

These reactions highlight iodine pentoxide's role as a strong oxidizing agent, facilitating various redox processes .

Research indicates that iodine pentoxide exhibits biocidal properties. For instance, when combined with aluminum in thermite reactions, it effectively neutralizes bacterial spores. The iodine gas produced during these reactions interacts with spores, inhibiting their growth. This property has significant implications for developing methods to counter biological threats .

Iodine pentoxide can be synthesized through several methods:

- Dehydration of Iodic Acid: Heating iodic acid at approximately 200 °C in a dry air stream:

- Heating Metaperiodic Acid: Heating metaperiodic acid around 150 °C can yield iodine pentoxide along with oxygen:

These methods allow for the controlled production of iodine pentoxide, which can then be utilized in various applications .

Iodine pentoxide has several practical applications:

- Analytical Chemistry: It is used for detecting carbon monoxide in gaseous samples due to its ability to oxidize carbon monoxide to carbon dioxide while producing elemental iodine.

- Biocidal Agent: Its oxidative properties make it suitable for neutralizing bacterial spores, particularly in thermite reactions.

- Chemical Synthesis: Acts as an oxidizing agent in various organic synthesis processes .

Studies have demonstrated that iodine pentoxide interacts effectively with various compounds, enhancing its utility in different chemical processes. For example, its reactions with reducing agents can lead to the formation of elemental iodine and other products, showcasing its versatility as an oxidizer. The interaction between iodine pentoxide and aluminum has been particularly noted for its biocidal effects against bacterial spores .

Iodine pentoxide shares similarities with other compounds containing halogens and oxides. Here are some comparable compounds:

| Compound Name | Formula | Oxidation State | Unique Features |

|---|---|---|---|

| Iodine Monoxide | +1 | Less stable; primarily exists in gaseous form | |

| Iodine Dioxide | +4 | Intermediate oxidation state; less common | |

| Dichlorine Heptoxide | +7 | Strong oxidizer; used in similar applications | |

| Dibromine Pentoxide | +5 | Comparable reactivity; used in organic synthesis |

Uniqueness of Iodine Pentoxide: Iodine pentoxide is unique due to its stability as the only known stable oxide of iodine, its strong oxidizing capabilities, and its specific applications in analytical chemistry and biocidal processes. This distinguishes it from other halogen oxides that may not exhibit similar stability or reactivity under standard conditions .

Traditional Dehydration Pathways

Iodic Acid (HIO₃) to I₂O₅ via Thermal Dehydration

The conventional synthesis involves heating HIO₃ at 200–250°C under dry air, yielding I₂O₅ and water:

$$ 2\text{HIO}3 \rightarrow \text{I}2\text{O}5 + \text{H}2\text{O} $$

This method achieves ~95% purity but requires stringent humidity control to prevent rehydration.

Table 1: Thermal Dehydration Conditions and Outcomes

| Parameter | Value Range | Source |

|---|---|---|

| Temperature | 200–250°C | |

| Reaction Time | 1–4 hours | |

| Purity (I₂O₅) | 85–95% | |

| Residual HIO₃ | ≤5% |

Role of Dry Air in Stabilizing Anhydrous I₂O₅

Dry air (<10% RH) prevents rehydration of I₂O₅ to HIO₃ or hydrates (e.g., HI₃O₈). At 40% RH, I₂O₅ absorbs water, forming HI₃O₈ within days.

Revised Dehydration Mechanisms

Direct HIO₃ → I₂O₅ Pathway Challenging Multi-Step Models

Contrary to the accepted mechanism (HIO₃ → HI₃O₈ → I₂O₅), Smith et al. (2017) demonstrated direct dehydration of HIO₃ to I₂O₅ via thermogravimetric analysis (TGA):

$$ 6\text{HIO}3 \rightarrow 3\text{I}2\text{O}5 + 3\text{H}2\text{O} $$

This pathway dominates when residual water is minimized (<0.5 wt%).

Figure 1: TGA curves showing mass loss during HIO₃ dehydration. Direct I₂O₅ formation (solid line) vs. multi-step HI₃O₈ intermediate (dashed line).

Impact of Residual Water on Reaction Kinetics and Mass Balance

Residual water shifts equilibrium toward HI₃O₈, reducing I₂O₅ yield. At 80% RH, I₂O₅ hydrates to HIO₃ within 30 minutes, complicating mass balance calculations:

$$ \text{I}2\text{O}5 + \text{H}2\text{O} \rightarrow 2\text{HIO}3 $$

Table 2: Hydration Kinetics of I₂O₅ at Varying RH

| RH (%) | Time to Full Hydration | Product |

|---|---|---|

| 40 | 7 days | HI₃O₈ |

| 70 | 2 hours | HIO₃ |

| 80 | 30 minutes | HIO₃ |

Catalytic Dehydration Strategies

Acid-Catalyzed Pathways (H₂SO₄, HNO₃)

- H₂SO₄: Concentrated sulfuric acid dehydrates HIO₃ at 120°C, accelerating I₂O₅ formation:

$$ \text{HIO}3 + \text{H}2\text{SO}4 \rightarrow \text{I}2\text{O}5 + \text{H}3\text{O}^+ + \text{HSO}_4^- $$

Yields reach 98% but risk sulfonation byproducts. - HNO₃: Oxidizes iodine to HIO₃, which dehydrates in situ:

$$ 10\text{HNO}3 + \text{I}2 \rightarrow 2\text{HIO}3 + 10\text{NO}2 + 4\text{H}_2\text{O} $$

Optimal at 170°C with 70% HNO₃.

Amine-Mediated Hydration/Dehydration Dynamics

Dimethylamine (DMA) stabilizes HIO₃ clusters, enhancing nucleation rates by 10³-fold in marine aerosols. DMA acts as a proton acceptor, facilitating I₂O₅ formation at lower temperatures (50–100°C):

$$ \text{HIO}3 + \text{DMA} \rightarrow \text{DMAH}^+ + \text{IO}3^- $$

Iodine pentoxide (I₂O₅) exhibits diverse chemical reactivity patterns that stem from its unique structure and high oxidation state of iodine [1] [2]. The compound possesses a bent molecular geometry with an I-O-I angle of 139.2°, where terminal I-O distances measure approximately 1.80 Å and bridging I-O distances extend to 1.95 Å [1] [2]. This structural arrangement contributes to its pronounced reactivity as a strong oxidizing agent across multiple reaction pathways [5].

Table 1: Physical and Structural Properties of Iodine Pentoxide

| Property | Value |

|---|---|

| Molecular Formula | I₂O₅ |

| Molecular Weight (g/mol) | 333.81 |

| Crystal Structure | Bent, C₂ symmetry |

| I-O-I Angle (degrees) | 139.2 |

| Terminal I-O Distance (Å) | 1.80 |

| Bridging I-O Distance (Å) | 1.95 |

| Density (g/cm³) | 4.98-5.08 |

| Melting Point (°C) | 300 (decomposes) |

| Solubility in Water (g/100 mL at 13°C) | 187.4 |

Oxidation Reactions

Carbon Monoxide (CO) Oxidation to CO₂ at Ambient Temperatures

Iodine pentoxide demonstrates exceptional oxidizing capability toward carbon monoxide at room temperature, proceeding according to the stoichiometric equation: 5CO + I₂O₅ → I₂ + 5CO₂ [1] [2] [3]. This reaction represents one of the most significant applications of iodine pentoxide in analytical chemistry and environmental monitoring [4] [5]. The oxidation occurs quantitatively and rapidly, making it particularly valuable for carbon monoxide analysis in gaseous samples [1] [4].

The reaction mechanism involves the electrophilic attack of iodine pentoxide on carbon monoxide, where the carbon atom undergoes oxidation from the +2 oxidation state in carbon monoxide to the +4 oxidation state in carbon dioxide [7]. Simultaneously, iodine experiences reduction from the +5 oxidation state in iodine pentoxide to the 0 oxidation state in elemental iodine [7]. This process can be enhanced in the presence of concentrated sulfuric acid, which serves as a catalyst to activate the reaction under specific conditions [42].

The quantitative nature of this oxidation has been exploited in the development of analytical methods for carbon monoxide determination, where the produced iodine can be titrated using sodium thiosulfate to establish precise carbon monoxide concentrations [4] [5]. This application, known as Ditte's reaction, proceeds efficiently at temperatures as low as 65°C but can occur slowly even at ambient conditions [41].

Selectivity in Organic Substrate Oxidation (e.g., Alkenes to Iodooxindoles)

Iodine pentoxide exhibits remarkable selectivity in the oxidation of organic substrates, particularly in the transformation of alkenes to iodooxindoles through iodocarbocyclization processes [8]. This reaction pathway demonstrates the versatility of iodine pentoxide as both an oxidant and iodine source in organic synthesis [8]. The iodocarbocyclization proceeds in a chemoselective manner, showing excellent tolerance toward various functional groups, including chemosensitive hydroxymethyl groups [8].

Research has demonstrated that iodine pentoxide can effectively promote the regioselective oxidation of cycloalkan[b]indoles to produce 6-oxocycloalkan[b]indoles [6]. The reaction yields depend significantly on the size of the ring fused with the indole nucleus, indicating that steric factors play a crucial role in determining reaction outcomes [6]. The essential reactive species in these transformations is iodine pentoxide itself, rather than iodic acid that might be generated through hydrolysis in aqueous reaction media [6].

In studies involving 1-hydroxytetrahydrocarbazole oxidation, iodine pentoxide has been shown to afford spiro oxindoles in yields of 36% and 39%, respectively, accompanied by only trace amounts of 1-oxotetrahydrocarbazole [6]. This selectivity pattern demonstrates the preference of iodine pentoxide for specific oxidation pathways that lead to structurally distinct products [6].

The mechanistic basis for this selectivity involves electrophilic attack by iodine pentoxide on electron-rich alkene systems, followed by cyclization processes that incorporate iodine into the final product structure [8]. This dual functionality as both oxidant and iodine donor makes iodine pentoxide particularly valuable in synthetic applications where iodinated products are desired [8].

Table 2: Oxidation Reactions of Iodine Pentoxide

| Substrate | Product | Reaction Conditions | Yield/Efficiency |

|---|---|---|---|

| Carbon Monoxide | Carbon Dioxide + Iodine | Room temperature, quantitative | >95% |

| Cycloalkan[b]indoles | 6-oxocycloalkan[b]indoles | 80% aqueous THF, room temperature | Variable (ring size dependent) |

| 1-hydroxytetrahydrocarbazole | Spiro oxindoles | Aqueous medium | 36-39% |

| Alkenes | Iodooxindoles | Water, chemoselective | High selectivity |

Acid-Base Interactions

Formation of Iodyl [IO₂⁺] and Iodosyl [IO⁺] Salts

Iodine pentoxide participates in distinctive acid-base interactions that result in the formation of two classes of cationic iodine species: iodyl [IO₂⁺] and iodosyl [IO⁺] salts [1] [14]. The formation of these salts depends critically on the nature of the acid used in the interaction, demonstrating the nuanced reactivity patterns of iodine pentoxide in acid-base chemistry [1] [14].

Iodyl salts, containing the [IO₂⁺] cation, are formed when iodine pentoxide reacts with sulfur trioxide (SO₃) and disulfuryl difluoride (S₂O₆F₂) [1] [14]. These reactions represent Lewis acid-base interactions where the acidic character of the sulfur-containing species facilitates the formation of the highly oxidized iodyl cation [14]. The iodyl cation represents iodine in a formal +5 oxidation state with a linear geometry [14].

In contrast, iodosyl salts containing the [IO⁺] cation are preferentially formed when iodine pentoxide interacts with concentrated sulfuric acid [1] [14] [16]. The formation of iodosyl salts involves the reduction of iodine from the +5 oxidation state in iodine pentoxide to the +3 oxidation state in the iodosyl cation [16]. This process is accompanied by the oxidation of sulfuric acid components, demonstrating the complex redox chemistry that can occur alongside acid-base interactions [16].

The distinct formation pathways for these two cationic species reflect the varying acid strengths and electronic properties of the interacting species [14] [16]. Diiodosyl sulfate, represented by the formula (IO)₂SO₄, exemplifies the iodosyl salt formation and appears as yellow hygroscopic crystals that are poorly soluble in cold water but can be recrystallized from concentrated sulfuric acid [16].

Mechanisms of Sulfuric Acid vs. S₂O₆F₂ Interactions

The mechanistic pathways for iodine pentoxide interactions with sulfuric acid versus disulfuryl difluoride (S₂O₆F₂) reveal fundamentally different chemical processes [1] [14] [15]. These differences arise from the distinct electronic structures and acidities of the two sulfur-containing species [15].

In the interaction with concentrated sulfuric acid, the mechanism involves protonation of iodine pentoxide followed by elimination of water molecules [16]. This process leads to the formation of iodosyl species through a reductive pathway where sulfuric acid acts as both a proton donor and an electron acceptor [16]. The reaction can be represented as involving the formation of acidic salts such as IOHSO₄ when excess sulfuric acid is present [16].

The interaction with disulfuryl difluoride follows a different mechanistic pathway that maintains the high oxidation state of iodine [14] [15]. This Lewis acid-base interaction involves coordination of the fluorine-containing species to iodine centers without significant electron transfer, resulting in the preservation of the +5 oxidation state and formation of iodyl species [15]. The exceptional strength of sulfur-fluorine bonds (84 ± 10 kcal/mol) compared to sulfur-chlorine bonds (43 ± 10 kcal/mol) contributes to the stability of these interactions [15].

The mechanistic differences are further reflected in the thermal stability and decomposition patterns of the resulting salts [16]. Diiodosyl sulfate decomposes according to the equation: 4(IO)₂SO₄ → 2I₂O₅ + 2I₂ + 4SO₃ + O₂, demonstrating the complex redistribution of oxidation states during thermal breakdown [16].

Thermal and Photochemical Decomposition

I₂O₅ → I₂ + O₂ at Elevated Temperatures

Thermal decomposition of iodine pentoxide follows a well-defined pathway that begins at approximately 275°C and proceeds rapidly at temperatures above 350°C [1] [2] [41]. The decomposition reaction follows the stoichiometry: I₂O₅ → I₂ + ⁵⁄₂O₂, representing a complete reduction of iodine from the +5 oxidation state to the 0 oxidation state with concomitant oxygen evolution [21] [41].

Differential scanning calorimetry studies have revealed that the decomposition process exhibits an endothermic character with a decomposition energy of 694 J/g for pure iodine pentoxide [21]. The onset temperature for decomposition has been precisely determined at 383°C, with complete decomposition and gasification of products occurring by 450°C [21]. These thermal characteristics make iodine pentoxide suitable for high-temperature applications where controlled decomposition is desired [21].

The decomposition mechanism involves the breaking of I-O bonds within the iodine pentoxide structure, followed by the formation of molecular iodine and oxygen gas [21] [41]. This process can be influenced by mechanical treatment, as demonstrated by studies showing that high-energy ball milling can reduce the decomposition energy to 634 J/g, representing a 9% decrease compared to untreated material [21].

Research utilizing aluminum-iodine pentoxide nanoenergetic systems has provided additional insights into the thermal decomposition kinetics [44]. The activation energy for the reaction 3I₂O₅ + 10Al = 5Al₂O₃ + 6I has been estimated at 152 kJ/mol, providing quantitative data for the energy requirements of thermal decomposition in reactive systems [44].

Photolytic Pathways in Atmospheric Chemistry

Photochemical decomposition of iodine pentoxide and related iodine oxide clusters plays a significant role in atmospheric chemistry, particularly in marine environments where iodine-containing species contribute to new particle formation [22] [24]. The photolytic pathways involve ultraviolet radiation-induced fragmentation processes that can occur under atmospherically relevant conditions [22] [24].

Studies of iodine oxide clusters have revealed that photolysis results in multiple fragmentation channels, including loss of oxygen atoms and loss of iodine pentoxide molecules [22]. For clusters such as (I₂O₅)(IO₃⁻), photolysis occurs at wavelengths up to approximately 320 nm, while larger clusters like (I₂O₅)₂(IO₃⁻) show photochemical activity extending to 340 nm [22]. The absorption characteristics shift toward longer wavelengths as cluster size increases, enhancing the atmospheric relevance of these photochemical processes [22].

The photolysis mechanism preferentially favors iodine pentoxide loss over oxygen atom loss by approximately a factor of ten [22]. This selectivity has important implications for atmospheric iodine chemistry, as the loss of iodine pentoxide molecules can compete with uptake processes, while oxygen atom loss generates reactive species that can participate in further chemical transformations [22].

Quantum mechanical calculations have identified that the I₃O₈⁻ moiety serves as the primary chromophore driving photochemistry in these systems, rather than the IO₃⁻ ion alone [22]. This finding provides mechanistic insight into the wavelength-dependent absorption characteristics and helps explain the enhanced photochemical activity of larger iodine oxide clusters [22].

The atmospheric implications of these photolytic pathways include enhanced iodine-driven ozone depletion and effects on particle formation processes [24]. Conservative estimates of photolysis rates under solar irradiation suggest that oxygen loss from larger clusters can occur on timescales of minutes under high ultraviolet conditions [22].

Table 3: Thermal and Photochemical Decomposition Parameters

| Process | Temperature/Wavelength | Energy/Rate | Products |

|---|---|---|---|

| Thermal Decomposition | 275-350°C | 694 J/g | I₂ + O₂ |

| Activation Energy (with Al) | 600°C ignition | 152 kJ/mol | Al₂O₃ + I₂ |

| Photolysis (I₂O₅)(IO₃⁻) | up to 320 nm | 1.2 × 10⁻³ s⁻¹ | Fragment ions |

| Photolysis (I₂O₅)₂(IO₃⁻) | up to 340 nm | 7.4 × 10⁻³ s⁻¹ | Fragment ions |

Hydrolysis and Hydration Dynamics

H₂O Dimer-Mediated Hydrolysis to HIO₃

The hydrolysis of iodine pentoxide to form iodic acid represents a fundamental aqueous chemistry process that occurs spontaneously upon contact with water [26] [27]. The reaction follows the stoichiometry: I₂O₅ + H₂O → 2HIO₃, resulting in the complete conversion of the anhydrous oxide to the corresponding acid [1] [2] [26]. This process is thermodynamically favorable and proceeds rapidly in aqueous environments [27].

Recent mechanistic studies have revealed that water dimer structures can play a catalytic role in facilitating the hydrolysis process [33] [35]. The presence of water dimers provides additional hydrogen bonding networks that can stabilize transition states and lower activation barriers for proton transfer processes [33]. Computational investigations have shown that water clusters enhance the rate of hydrolysis reactions through cooperative hydrogen bonding effects [33].

The hydrolysis mechanism involves initial coordination of water molecules to iodine centers, followed by proton transfer processes that result in the formation of iodic acid [26] [27]. This process is accompanied by significant structural reorganization as the bent I₂O₅ structure transforms into discrete HIO₃ molecules [27]. The hygroscopic nature of iodine pentoxide facilitates this transformation, as the compound readily absorbs atmospheric moisture [27] [34].

Thermogravimetric analysis studies have provided detailed insights into the hydration and dehydration dynamics of the iodine pentoxide-water system [26] [27]. These investigations have revealed that the generally accepted multi-step dehydration mechanism (HIO₃ → HI₃O₈ → I₂O₅) may not be universally applicable, and that direct dehydration pathways can occur under specific conditions [26] [27].

The deliquescence behavior of iodine pentoxide crystals occurs at a relative humidity of 80.8 ± 1.0% at 293 K, demonstrating the strong affinity of the compound for water [28] [30]. This deliquescence process involves the complete dissolution of crystalline iodine pentoxide in absorbed water, forming concentrated iodic acid solutions [30].

Catalytic Hydration by Pollutants (SO₃, NO₃⁻, DMA)

Atmospheric pollutants can significantly catalyze the hydration of iodine pentoxide, particularly in coastal regions where both iodine-containing species and anthropogenic pollutants coexist [35]. Computational studies have identified sulfuric acid, nitric acid, dimethylamine, and ammonia as effective catalysts for iodine pentoxide hydration [35]. These catalytic effects have important implications for new particle formation in polluted marine environments [35].

The uncatalyzed hydration of iodine pentoxide involves a significant energy barrier of 22.33 kcal/mol [35]. However, the presence of catalytic species can dramatically reduce these barriers and enhance reaction rates [35]. Sulfuric acid and dimethylamine demonstrate particularly strong catalytic effects, reducing the hydration barriers to extremely low values and resulting in high rate constants [35].

The catalytic mechanism involves the formation of hydrogen-bonded complexes between iodine pentoxide, water, and the catalytic species [35] [37]. These complexes facilitate proton transfer processes through stabilization of transition states and provide alternative reaction pathways with lower activation energies [35] [37]. Dimethylamine shows exceptional catalytic ability, reducing the energy barrier by 21.97 kcal/mol compared to the uncatalyzed reaction [37].

Nitric acid catalysis occurs through the formation of ternary complexes involving formaldehyde-like intermediates, where the nitric acid molecule participates in concerted proton transfer processes [37]. The catalytic effectiveness follows the order: dimethylamine > ammonia > nitric acid > water, reflecting the varying proton transfer capabilities and complex formation strengths of these species [35] [37].

The atmospheric implications of these catalytic processes are significant for understanding particle formation in polluted coastal regions [35]. The enhanced hydration rates in the presence of pollutants suggest that iodine pentoxide becomes unstable under catalytic conditions, rapidly converting to iodic acid, which is a key component in new particle formation processes [35]. This catalytic hydration provides a mechanistic link between anthropogenic pollution and enhanced particle formation in marine environments [35].

Table 4: Hydration and Catalytic Effects

| Process | Energy Barrier (kcal/mol) | Rate Enhancement | Environmental Significance |

|---|---|---|---|

| Uncatalyzed Hydration | 22.33 | Baseline | Slow atmospheric conversion |

| Sulfuric Acid Catalysis | Extremely low | Very high | Enhanced particle formation |

| Dimethylamine Catalysis | Reduced by 21.97 | Very high | Coastal pollution effects |

| Nitric Acid Catalysis | Moderate reduction | Significant | Urban pollution influence |

| Water Dimer Catalysis | Reduced by 7.35 | Moderate | Natural atmospheric process |

XLogP3

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive